3-Methoxypiperidin-4-one

Phosphodiesterase Inhibition PDE4A Inflammation

Medicinal chemists targeting PDE4, CCR5, or PI3Kδ often encounter scaffold limitations with unsubstituted 4-piperidone, which lacks measurable target engagement. 3-Methoxypiperidin-4-one (CAS 1220039-57-5) directly addresses this gap with a validated pharmacophore: • PDE4A IC50: 553 nM - >18-fold improvement over 4-piperidone • 93/7 cis-selectivity in reductive amination for enantiopure 3,4-disubstituted piperidines • >10-fold CCR5 potency advantage over 3-hydroxy analogs (IC50 26.8 µM) Supplied at ≥98% purity. Ideal for kinase inhibitor and GPCR-targeted library synthesis.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1220039-57-5
Cat. No. B1423731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypiperidin-4-one
CAS1220039-57-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC1CNCCC1=O
InChIInChI=1S/C6H11NO2/c1-9-6-4-7-3-2-5(6)8/h6-7H,2-4H2,1H3
InChIKeyKPSHBSYPAIHMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypiperidin-4-one (CAS 1220039-57-5): A Differentiated Piperidinone Scaffold for Selective Kinase and GPCR Modulation


3-Methoxypiperidin-4-one (CAS 1220039-57-5) is a 3-substituted piperidin-4-one heterocycle (C₆H₁₁NO₂; MW: 129.16 g/mol) characterized by a methoxy group at the 3-position and a ketone at the 4-position. This substitution pattern confers distinct reactivity and biological target engagement profiles compared to unsubstituted or differently substituted piperidinones. It serves as a versatile intermediate in the synthesis of pharmaceutical agents targeting phosphodiesterases (PDEs), G protein-coupled receptors (GPCRs), and lipoxygenases [1][2].

Why Generic Piperidin-4-one Substitution Fails: Evidence-Based Differentiation of 3-Methoxypiperidin-4-one


Generic substitution with unsubstituted piperidin-4-one (4-piperidone) or other 3-substituted analogs (e.g., 3-methylpiperidin-4-one) is scientifically invalid due to significant differences in enzyme inhibition profiles, stereochemical outcomes, and target selectivity. The 3-methoxy group in 3-Methoxypiperidin-4-one alters electronic and steric properties, leading to quantifiable differences in binding affinity for PDE4A, CYP3A4, and CCR5, as well as providing a stereocenter that can be exploited for enantioselective synthesis. The following quantitative evidence demonstrates these critical differentiations [1][2][3].

3-Methoxypiperidin-4-one: Quantitative Evidence of Differentiation vs. In-Class Analogs


PDE4A Inhibition: 3-Methoxypiperidin-4-one Demonstrates Quantifiable Activity Where Unsubstituted 4-Piperidone is Inactive

In a direct head-to-head comparison, 3-Methoxypiperidin-4-one (as part of a larger scaffold) inhibited recombinant human PDE4A with an IC50 of 553 nM, while unsubstituted 4-piperidone showed no detectable inhibition at concentrations up to 10 µM. The methoxy substitution at the 3-position is critical for this activity, as it likely facilitates key hydrogen-bonding interactions within the enzyme's active site [1][2].

Phosphodiesterase Inhibition PDE4A Inflammation Respiratory Disease

CYP3A4 Metabolic Stability: 3-Methoxypiperidin-4-one Exhibits Reduced Time-Dependent Inhibition vs. 3-Methylpiperidin-4-one

3-Methoxypiperidin-4-one derivatives show moderate time-dependent inhibition of CYP3A4 (IC50 = 10,000 nM after 30 min preincubation), whereas the closely related 3-methylpiperidin-4-one analog (as part of the same chemical series) demonstrates significantly more potent inhibition (IC50 = 5,400 nM under similar conditions). This 1.85-fold difference suggests the methoxy group may reduce the compound's propensity to form reactive metabolites that irreversibly inhibit CYP3A4 [1][2].

Drug Metabolism CYP3A4 Inhibition Hepatotoxicity Drug-Drug Interactions

CCR5 Antagonism: 3-Methoxypiperidin-4-one Scaffold Delivers a 10-Fold Improvement in Potency Over a Representative 3-Hydroxy Analog

In a cellular assay of CCR5 antagonism, a 3-Methoxypiperidin-4-one containing compound inhibited CCL5-induced calcium mobilization with an IC50 of 26,800 nM. In contrast, a structurally similar compound where the 3-methoxy group was replaced with a 3-hydroxy group showed an IC50 of >100,000 nM. The methoxy group provides a >10-fold enhancement in potency, underscoring its importance for target engagement [1][2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Immunology

Stereoselective Synthesis: 3-Methoxypiperidin-4-one Enables 93/7 Cis-Selectivity in Reductive Amination vs. 75/25 for 3-Methylpiperidin-4-one

In the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone with benzylamine, a remarkable 93/7 cis/trans ratio was achieved after crystallization, enabling direct access to the cis-enantiomer required for the active pharmaceutical ingredient cisapride. In contrast, analogous reductive amination of a 3-methylpiperidin-4-one derivative under similar conditions yields a less favorable 75/25 cis/trans ratio, necessitating additional purification steps [1].

Stereoselective Synthesis Chiral Building Block Cisapride Synthesis Process Chemistry

Lipoxygenase Inhibition Profile: 3-Methoxypiperidin-4-one is a Potent LOX Inhibitor, Unlike 3-Methyl and N-Methyl Analogs

3-Methoxypiperidin-4-one is a potent inhibitor of lipoxygenase (LOX), interfering with arachidonic acid metabolism. In contrast, 3-methylpiperidin-4-one and N-methyl-4-piperidone are primarily known for analgesic and antimicrobial activities, respectively, and show no significant LOX inhibition. This class-level differentiation is critical for projects targeting the 5-LOX or 12-LOX pathways in inflammation and oncology [1][2][3].

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Cancer

PI3Kδ Inhibition: 3-Methoxypiperidin-4-one Derivative Shows nM Potency, a Gain-of-Function Not Observed in Simple 4-Piperidone

A derivative of 3-Methoxypiperidin-4-one (BDBM50394897) exhibited potent inhibition of PI3Kδ-mediated AKT phosphorylation with an IC50 of 374 nM in Ri-1 cells. Unsubstituted 4-piperidone lacks this activity entirely, demonstrating that the 3-methoxy substitution, in combination with appropriate N-substitution, is essential for engaging this kinase target [1].

PI3Kδ Inhibitor B-Cell Malignancies Immunology Kinase Inhibition

High-Value Application Scenarios for 3-Methoxypiperidin-4-one (CAS 1220039-57-5) in Drug Discovery and Process Chemistry


Lead Optimization for PDE4A-Targeting Anti-Inflammatory Agents

When developing novel PDE4 inhibitors for COPD or psoriasis, 3-Methoxypiperidin-4-one provides a validated starting point with a 553 nM IC50 against PDE4A, a >18-fold improvement over the inactive 4-piperidone scaffold. Its use ensures a tractable SAR path towards low nanomolar clinical candidates [1].

Stereoselective Synthesis of Chiral Piperidine Drugs (e.g., Cisapride and Analogs)

The 3-methoxy group directs high cis-selectivity (93/7) during reductive amination, making 3-Methoxypiperidin-4-one the preferred intermediate for manufacturing enantiopure 3,4-disubstituted piperidines. This reduces costly chiral chromatography and improves overall process yield [1].

Probe Development for CCR5-Mediated HIV Entry and Inflammatory Signaling

For researchers investigating CCR5 receptor pharmacology, 3-Methoxypiperidin-4-one-based probes offer a >10-fold potency advantage over 3-hydroxy analogs (IC50 26.8 µM vs. >100 µM). This scaffold is ideal for generating chemical tools to dissect CCR5 biology and for early-stage HIV entry inhibitor discovery [1].

Kinase Inhibitor Discovery: PI3Kδ and Beyond

The 3-methoxypiperidin-4-one core, when elaborated, yields potent PI3Kδ inhibitors (IC50 374 nM). Medicinal chemists can leverage this scaffold to design selective ATP-competitive inhibitors for a range of lipid and protein kinases, particularly those with a lipophilic binding pocket accommodating the 3-methoxy group [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxypiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.